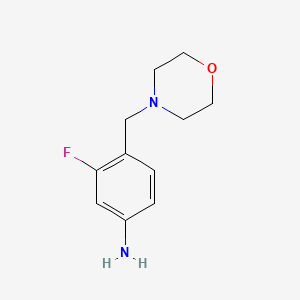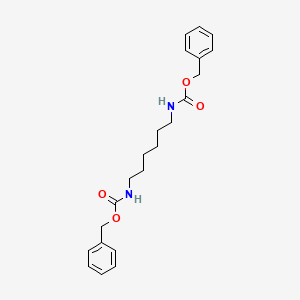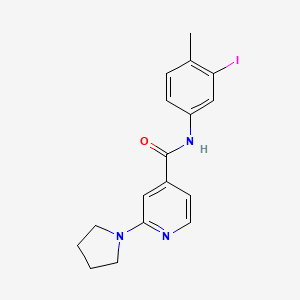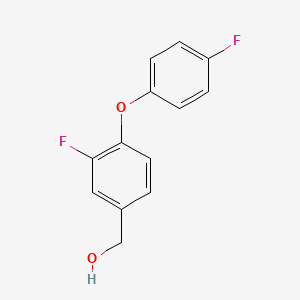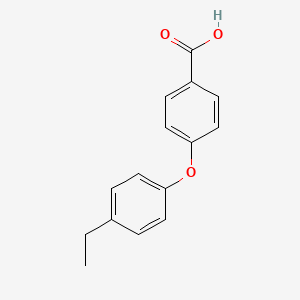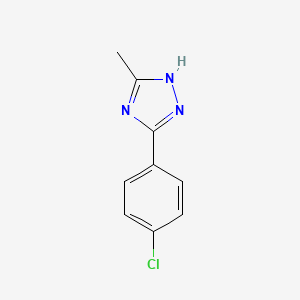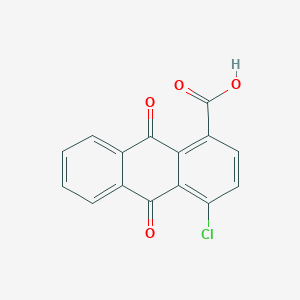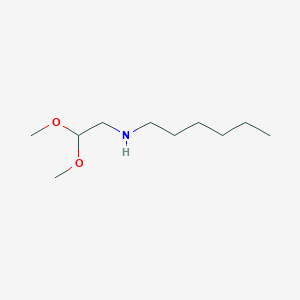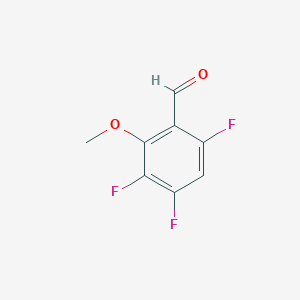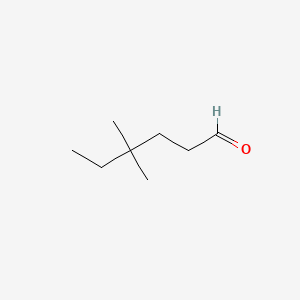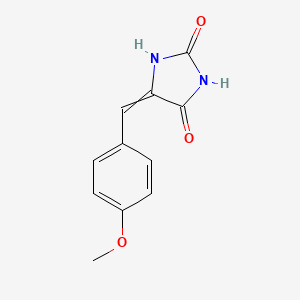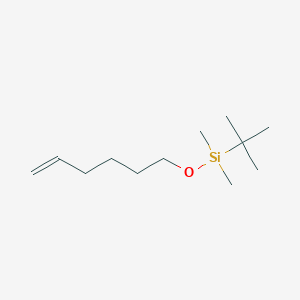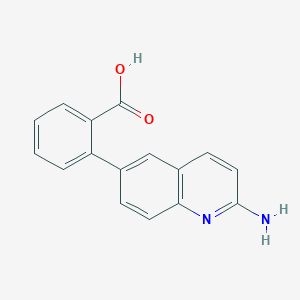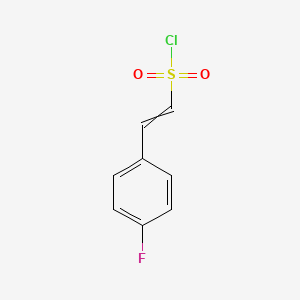
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a cyclopropyl group in this compound suggests potential unique reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one typically involves the following steps:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Cyclopropylation: Addition of the cyclopropyl group to the benzofuran ring.
Cyclization: Formation of the benzofuran ring structure.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its effects on various biological targets and pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique reactivity can be harnessed for various applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-cyclopropyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which may influence its chemical properties and interactions.
5-chloro-4-cyclopropyl-2-benzofuran-1(3H)-one:
Uniqueness
The presence of both a bromine atom and a cyclopropyl group in 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one makes it unique
Propiedades
Número CAS |
1255209-06-3 |
|---|---|
Fórmula molecular |
C11H9BrO2 |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H9BrO2/c12-9-4-3-7-8(5-14-11(7)13)10(9)6-1-2-6/h3-4,6H,1-2,5H2 |
Clave InChI |
NWYKDCKLZXXOCI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=CC3=C2COC3=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
